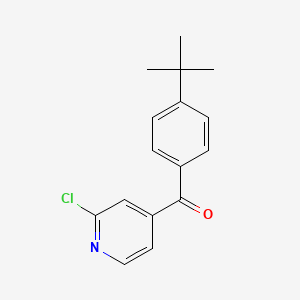

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is an intermediate for the synthesis of Pyrimorph . It has a molecular weight of 273.76 and a molecular formula of C16H16ClNO .

Synthesis Analysis

The synthesis of aromatic ketones like “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis

The molecular structure of “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is represented by the canonical SMILES: CC©©C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl .Physical And Chemical Properties Analysis

“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” appears as a yellow oil . It is soluble in dichloromethane . The compound should be stored at -20°C .Applications De Recherche Scientifique

- This compound exhibits interesting electronic properties due to its conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs) and other organic electronic devices . It can serve as a building block for designing semiconducting polymers with tailored properties.

- The compound’s aromatic structure makes it suitable for incorporation into polymers. Scientists have synthesized copolymers based on this moiety, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based copolymers. These copolymers exhibit interesting optical characteristics and have been studied for flexible OFET applications .

- 4-tert-Butylphenol, a precursor to the compound , is used in the synthesis of calixarenes . Calixarenes are cyclic molecules with a basket-like structure, often employed in host-guest chemistry and molecular recognition.

- Researchers have used 4-tert-octylphenol (a precursor to our compound) in halogen exchange reactions. These reactions involve the replacement of one halogen atom with another. Understanding the effects of solvents and ligands in such reactions is crucial for efficient synthesis .

- The compound has been involved in C-H oxidation reactions. For instance, water can participate in the reaction, acting as an oxygen donor in the presence of a palladium catalyst. This process yields phenyl(pyridin-2-yl)methanone, demonstrating the potential of water as an oxidant in non-noble metal-catalyzed reactions .

Organic Electronics and Semiconductors

Materials Chemistry and Polymer Synthesis

Calixarene Synthesis

Halogen Exchange Reactions

C-H Oxidation Reactions

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWZJDSBXRHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2645101.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)

![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2645113.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)